2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl-
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Overview
Description
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- is a heterocyclic compound that belongs to the class of 2H-pyran-2-ones. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of suitable precursors under specific reaction conditions. For example, the dicobaltoctacarbonyl complex can be used to ensure intramolecular carbonylation of cis-epoxyalkynes, which are then transformed into the desired 2H-pyran-2-one derivative under heating in benzene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation.
Scientific Research Applications
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including other heterocycles.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it useful in biological studies.
Medicine: Due to its pharmacological activities, it is studied for potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- can be compared with other similar compounds such as:
2H-Pyran-2-one, 5,6-dihydro-: This compound shares a similar core structure but lacks the benzoyl and phenyl substituents.
2H-Pyran-2-one, 3-ethyl-5,6-dihydro-: This compound has an ethyl group instead of the benzoyl and phenyl groups.
4H-Pyran-4-one, 2-ethyl-2,3-dihydro-: This compound has a different substitution pattern and hydrogenation state. The uniqueness of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
870002-29-2 |
---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-benzoyl-5-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C18H14O3/c19-17(14-9-5-2-6-10-14)15-11-12-21-18(20)16(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
CZTYUGALTKXXJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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